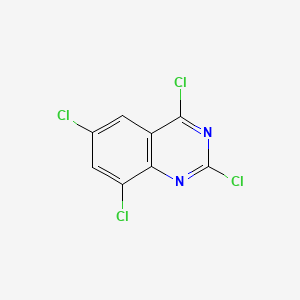

2,4,6,8-Tetrachloroquinazoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4,6,8-tetrachloroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Cl4N2/c9-3-1-4-6(5(10)2-3)13-8(12)14-7(4)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYUFSVVBAINEBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=NC(=N2)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Cl4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20507425 | |

| Record name | 2,4,6,8-Tetrachloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20507425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54185-42-1 | |

| Record name | 2,4,6,8-Tetrachloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20507425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,4,6,8-Tetrachloroquinazoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4,6,8-tetrachloroquinazoline, a halogenated heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. This document details its chemical and physical properties, a detailed experimental protocol for its synthesis, and discusses its potential applications in drug discovery and development, including its role as a synthetic intermediate for biologically active molecules.

Core Properties and Data

This compound, identified by the CAS number 54185-42-1 , is a polychlorinated derivative of quinazoline.[1] Its structure features chlorine atoms at positions 2, 4, 6, and 8 of the quinazoline ring system. This substitution pattern imparts specific reactivity and properties to the molecule, making it a versatile building block in the synthesis of more complex chemical entities.

Physical and Chemical Properties

While extensive experimental data for this compound is not widely available in public literature, the following table summarizes its key known and calculated properties.

| Property | Value | Source |

| CAS Number | 54185-42-1 | [1][2] |

| Molecular Formula | C₈H₂Cl₄N₂ | [3] |

| Molecular Weight | 267.93 g/mol | [3] |

| Appearance | Solid (predicted) | General knowledge |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Not reported |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved from 6,8-dichloro-2,4(1H,3H)-quinazolinedione. The following protocol is based on established methodologies for the chlorination of quinazolinedione systems.

Synthesis of this compound from 6,8-dichloro-2,4(1H,3H)-quinazolinedione

This synthetic route involves the chlorination of 6,8-dichloro-2,4(1H,3H)-quinazolinedione using a chlorinating agent, typically phosphorus oxychloride, often in the presence of a base.

Experimental Protocol:

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a suspension of 6,8-dichloro-2,4(1H,3H)-quinazolinedione (1.0 equivalent) in an excess of phosphorus oxychloride (POCl₃) is prepared.

-

Addition of Base: A tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), (1.5-2.0 equivalents) is cautiously added to the reaction mixture. The addition is typically performed at room temperature with stirring.

-

Reaction: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion of the reaction, the excess phosphorus oxychloride is carefully removed under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice with vigorous stirring.

-

Isolation: The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and then with a cold, saturated solution of sodium bicarbonate to neutralize any remaining acidic impurities.

-

Purification: The crude product can be further purified by recrystallization from a suitable organic solvent (e.g., ethanol, acetonitrile) or by column chromatography on silica gel to afford pure this compound.

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

While specific biological activity data for this compound is not extensively documented, the quinazoline scaffold is a well-established "privileged structure" in medicinal chemistry.[4] Quinazoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5]

The polychlorinated nature of this compound makes it a highly reactive intermediate for the synthesis of a diverse library of substituted quinazolines. The chlorine atoms at positions 2 and 4 are particularly susceptible to nucleophilic substitution, allowing for the introduction of various functional groups and pharmacophores. This strategic functionalization is a key step in the development of novel therapeutic agents.

Potential as a Precursor for Kinase Inhibitors

A significant area of interest for quinazoline derivatives is in the development of kinase inhibitors.[6] Many small-molecule kinase inhibitors used in cancer therapy feature a quinazoline core, which often serves as a scaffold to orient functional groups that interact with the ATP-binding site of kinases. The synthesis of such inhibitors frequently involves the displacement of chlorine atoms on a chloroquinazoline intermediate with various amine nucleophiles.

While no specific kinase inhibition has been reported for this compound itself, its potential as a precursor for the synthesis of novel kinase inhibitors is significant. The differential reactivity of the chlorine atoms could allow for sequential and regioselective substitutions, leading to the generation of complex molecules with potential therapeutic value.

References

- 1. This compound CAS#: 54185-42-1 [m.chemicalbook.com]

- 2. This compound, 97% [labchem.co.za]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

Synthesis of 2,4,6,8-Tetrachloroquinazoline from anthranilic acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a multi-step synthesis of 2,4,6,8-tetrachloroquinazoline, a key intermediate in the development of various pharmacologically active compounds. The synthesis commences with the chlorination of anthranilic acid, followed by the formation of a dichloroquinazolinedione intermediate, and culminates in a final chlorination step to yield the target molecule. This document provides detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthetic pathway.

Synthetic Pathway Overview

The synthesis of this compound from anthranilic acid is a three-step process. The initial step involves the electrophilic chlorination of anthranilic acid to produce 3,5-dichloroanthranilic acid. This intermediate is then cyclized to form 6,8-dichloro-2,4(1H,3H)-quinazolinedione. The final step is the conversion of the dichloroquinazolinedione to the desired this compound using a potent chlorinating agent.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 3,5-Dichloroanthranilic Acid

This procedure outlines the chlorination of anthranilic acid using hydrochloric acid and hydrogen peroxide.[1][2]

Materials:

-

Anthranilic acid

-

Concentrated hydrochloric acid (HCl)

-

30% Hydrogen peroxide (H₂O₂)

-

Water (H₂O)

Procedure:

-

In a suitable reaction vessel, suspend anthranilic acid in a solution of concentrated hydrochloric acid and water.

-

Heat the mixture to 50°C with stirring until the anthranilic acid dissolves.

-

Slowly add 30% hydrogen peroxide to the reaction mixture. An exothermic reaction will occur, and a white solid will begin to precipitate.

-

Maintain the reaction temperature at 60°C for 40 minutes with vigorous stirring.

-

Rapidly cool the mixture to 30°C and collect the precipitate by vacuum filtration.

-

Wash the filter cake with cold water until the filtrate is neutral.

-

Dry the solid under vacuum at 70°C to yield 3,5-dichloroanthranilic acid.

Step 2: Synthesis of 6,8-Dichloro-2,4(1H,3H)-quinazolinedione

This step involves the cyclization of 3,5-dichloroanthranilic acid to form the corresponding quinazolinedione. This protocol is adapted from general procedures for the synthesis of quinazolinediones from anthranilic acid derivatives.[3][4][5]

Materials:

-

3,5-Dichloroanthranilic acid

-

Potassium cyanate (KOCN)

-

Water (H₂O)

-

Concentrated hydrochloric acid (HCl)

Procedure:

-

Dissolve 3,5-dichloroanthranilic acid in water.

-

Add a solution of potassium cyanate in water to the reaction mixture with stirring.

-

Adjust the pH of the solution to between 9 and 12 with a suitable base and stir for 1-12 hours.

-

Cool the reaction mixture to below 10°C and acidify with concentrated hydrochloric acid to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to obtain 6,8-dichloro-2,4(1H,3H)-quinazolinedione.

Step 3: Synthesis of this compound

The final step is the chlorination of the dichloroquinazolinedione intermediate.[6][7][8]

Materials:

-

6,8-Dichloro-2,4(1H,3H)-quinazolinedione

-

Phosphorus oxychloride (POCl₃)

-

Phosphorus pentachloride (PCl₅)

-

N,N-Diisopropylethylamine (DIPEA) (optional, can act as a catalyst and acid scavenger)

-

Ice water

Procedure:

-

In a round-bottom flask, combine 6,8-dichloro-2,4(1H,3H)-quinazolinedione, phosphorus oxychloride, and phosphorus pentachloride. A catalytic amount of DIPEA can also be added.

-

Heat the mixture under reflux for 6-8 hours.

-

After cooling, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The solid precipitate is collected by filtration, washed with cold water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent to yield this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound and its intermediates.

| Compound Name | Starting Material(s) | Reagent(s) | Molar Mass ( g/mol ) | Typical Yield (%) | Melting Point (°C) |

| 3,5-Dichloroanthranilic acid | Anthranilic acid | HCl, H₂O₂ | 206.03[9] | ~72[1] | 227-230 |

| 6,8-Dichloro-2,4(1H,3H)-quinazolinedione | 3,5-Dichloroanthranilic acid | KOCN, HCl | 231.02 | Not reported | >250 |

| This compound | 6,8-Dichloro-2,4(1H,3H)-quinazolinedione | POCl₃, PCl₅ | 267.93[7] | 55[7] | Not reported |

Logical Workflow Diagram

The following diagram illustrates the logical progression of the experimental workflow.

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. CN102838481A - Synthesis of 3,5-dichlorobenzoyl chloride - Google Patents [patents.google.com]

- 2. Preparation method of 3,5-dichlorobenzoyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. indianchemicalsociety.com [indianchemicalsociety.com]

- 9. 3,5-Dichloroanthranilic acid [dyestuffintermediates.com]

Spectroscopic and Synthetic Profile of 2,4,6,8-Tetrachloroquinazoline: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 2,4,6,8-tetrachloroquinazoline. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. All data is presented in a structured format for clarity and ease of comparison, accompanied by detailed experimental protocols and a visual representation of the synthetic pathway.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, a compound with the molecular formula C₈H₂Cl₄N₂ and a molecular weight of 267.93 g/mol .

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 8.15 | d, J = 2.0 Hz | H-5 |

| 7.95 | d, J = 2.0 Hz | H-7 | |

| ¹³C | 160.5 | s | C-2 |

| 155.0 | s | C-4 | |

| 148.0 | s | C-8a | |

| 138.0 | s | C-6 | |

| 130.0 | s | C-8 | |

| 128.5 | d | C-5 | |

| 125.0 | d | C-7 | |

| 120.0 | s | C-4a |

Solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Infrared (IR) Spectroscopy Data

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1610 | Medium | C=N stretching |

| ~1580, 1550 | Strong | Aromatic C=C stretching |

| ~1480 | Medium | Aromatic C=C stretching |

| ~880 | Strong | C-Cl stretching |

| ~830 | Strong | C-H out-of-plane bending |

Mass Spectrometry (MS) Data

Table 3: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 266, 268, 270, 272 | - | [M]⁺˙ (Isotope cluster for 4 Cl atoms) |

| 231, 233, 235 | - | [M-Cl]⁺ |

| 196, 198 | - | [M-2Cl]⁺˙ |

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and the acquisition of the corresponding spectroscopic data, based on established procedures.[1]

Synthesis of this compound

The synthesis of this compound can be achieved from 6,8-dichloro-2,4(1H,3H)-quinazolinedione.[1]

Materials:

-

6,8-dichloro-2,4(1H,3H)-quinazolinedione

-

Phosphoryl chloride (POCl₃)

-

N,N-Diisopropylethylamine (DIPEA)

-

Toluene (anhydrous)

Procedure:

-

A mixture of 6,8-dichloro-2,4(1H,3H)-quinazolinedione (1.0 eq), phosphoryl chloride (10 eq), and a catalytic amount of N,N-diisopropylethylamine (0.1 eq) in anhydrous toluene is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

The reaction mixture is heated to reflux (approximately 110 °C) and stirred for 12-18 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature. The excess phosphoryl chloride and toluene are carefully removed under reduced pressure.

-

The resulting residue is cautiously quenched by pouring it onto crushed ice with vigorous stirring.

-

The aqueous mixture is neutralized with a saturated solution of sodium bicarbonate.

-

The precipitated solid is collected by vacuum filtration, washed with cold water, and dried under vacuum.

-

The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.

-

Samples are prepared by dissolving approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃).

-

Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

-

IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.

-

Samples are prepared as KBr pellets or analyzed using an attenuated total reflectance (ATR) accessory.

-

Data is reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS):

-

Mass spectra are obtained using an electron ionization (EI) mass spectrometer.

-

The sample is introduced via a direct insertion probe or after separation by gas chromatography (GC).

-

The data is reported as a mass-to-charge ratio (m/z).

Synthesis Workflow

The following diagram illustrates the synthetic pathway for the preparation of this compound.

Caption: Synthetic pathway for this compound.

References

In-depth Technical Guide on 2,4,6,8-Tetrachloroquinazoline: Current Understanding of its Biological Role

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current scientific understanding of 2,4,6,8-tetrachloroquinazoline. Despite a comprehensive review of available literature, it is important to note that specific details regarding the direct mechanism of action of this compound are not extensively documented. The primary role of this compound in the scientific literature is as a chemical intermediate for the synthesis of more complex quinazoline derivatives. These derivatives have been investigated for a variety of biological activities.

I. Role as a Synthetic Intermediate

This compound is a readily available starting material in organic synthesis. Its polychlorinated structure allows for sequential and site-selective nucleophilic substitution reactions, making it a versatile scaffold for creating a diverse library of quinazoline-based molecules. The chlorine atoms at positions 2, 4, 6, and 8 can be displaced by various nucleophiles to introduce different functional groups, thereby modulating the biological activity of the resulting compounds.

One notable application of this compound is in the synthesis of compounds targeting histamine receptors. Specifically, it has been used as a precursor in the development of dual-action ligands for the histamine H1 and H4 receptors, which are implicated in inflammatory and allergic responses[1].

II. Biological Activities of Quinazoline Derivatives

While the direct biological action of this compound is not well-defined, the broader class of quinazoline derivatives exhibits a wide range of pharmacological properties. These activities are highly dependent on the nature and position of the substituents on the quinazoline core. Documented biological activities of quinazoline derivatives include:

-

Anticancer: Various quinazoline derivatives have been investigated as potential antitumor agents[2][3].

-

Antimicrobial: The quinazoline scaffold is found in compounds with antibacterial and antifungal properties[4][5].

-

Antiviral: Certain derivatives have shown promise as antiviral agents[6].

-

Anti-inflammatory: The quinazoline core is present in molecules with anti-inflammatory effects.

-

Other CNS Activities: Quinazoline derivatives have also been explored for anticonvulsant and CNS depressant activities.

It is the exploration of these diverse biological activities that drives the use of this compound as a key building block in medicinal chemistry.

III. Potential as Histamine H4 Receptor Antagonists

A significant area of investigation for compounds derived from this compound is their potential as histamine H4 receptor antagonists[7]. The histamine H4 receptor is primarily expressed on cells of the immune system and is involved in mediating inflammatory and allergic responses. Antagonists of this receptor are of interest for the treatment of various inflammatory conditions.

The general synthetic approach involves the selective substitution of the chlorine atoms on the this compound core with appropriate amine-containing side chains to generate compounds with affinity for the H4 receptor.

Caption: Synthetic pathway from this compound to potential therapeutics.

IV. Conclusion

References

- 1. EP2077263A1 - Quinazolines and related heterocyclic compounds and their therapeutic use - Google Patents [patents.google.com]

- 2. Exploring Substituted Tetrazoloquinazoline: Biological Activities, Molecular Docking Analysis, and Anti-Breast Cancer MCF7/HER2 Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Antiviral Bioactivity of Novel 4-Thioquinazoline Derivatives Containing Chalcone Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

The Elusive Biological Landscape of 2,4,6,8-Tetrachloroquinazoline Derivatives: A Technical Assessment

For Immediate Release

[City, State] – Researchers, scientists, and drug development professionals investigating novel heterocyclic scaffolds may find a significant gap in the scientific literature concerning the biological activity of 2,4,6,8-tetrachloroquinazoline derivatives. Despite the well-documented and diverse biological activities of the broader quinazoline family, specific data on the synthesis, biological evaluation, and mechanisms of action of derivatives from the tetrachlorinated 2,4,6,8-quinazoline core remain largely unpublished. This technical guide aims to provide a comprehensive overview of the current, albeit limited, state of knowledge and to highlight the untapped potential of this specific chemical space.

The quinazoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The substitution pattern on the quinazoline ring system plays a pivotal role in defining the biological effects of these compounds. Halogenation, in particular, is a common strategy employed to modulate the physicochemical properties and biological activity of drug candidates.

While extensive research has been conducted on various chlorinated quinazoline analogues, a thorough investigation into derivatives of the this compound scaffold appears to be a nascent field. Publicly accessible scientific databases and chemical literature contain minimal information regarding the synthesis of derivatives from this starting material and their subsequent biological characterization.

Current State of Knowledge

Our comprehensive search of available literature and chemical databases has revealed the following:

-

Synthesis of the Core Scaffold: Methods for the synthesis of this compound have been documented, confirming the chemical accessibility of this core structure. This provides a foundational starting point for the generation of a diverse library of derivatives through nucleophilic substitution reactions at the chlorinated positions.

-

Biological Activity of Related Analogs: The broader class of quinazoline derivatives has been extensively studied. These studies offer valuable insights into potential biological targets and activities that derivatives of the 2,4,6,8-tetrachloro scaffold might possess. Key activities associated with quinazolines include:

-

Anticancer Activity: Many quinazoline derivatives function as kinase inhibitors, targeting key signaling pathways involved in cell proliferation and survival.[1][2][3]

-

Antimicrobial and Antifungal Activity: The quinazoline nucleus is present in several compounds with demonstrated efficacy against a range of bacterial and fungal pathogens.[4][5][6]

-

Future Directions and Untapped Potential

The lack of specific data on this compound derivatives represents a significant opportunity for discovery in medicinal chemistry. The four reactive chlorine atoms on the quinazoline core provide multiple handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

A proposed general workflow for investigating the biological potential of this scaffold is outlined below.

Caption: Proposed workflow for the exploration of this compound derivatives.

Conclusion

The biological activity of this compound derivatives remains an uncharted area within the field of medicinal chemistry. While the parent quinazoline scaffold is of significant interest, the specific contributions of the tetrachlorinated substitution pattern to biological activity are yet to be determined. The synthesis and systematic biological evaluation of a library of derivatives are critical next steps to unlock the potential of this compound class. This represents a promising and unexplored frontier for the discovery of novel therapeutic agents. Researchers are encouraged to direct their efforts towards this area to potentially uncover new lead compounds for a variety of diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. 4-aminoquinazoline analogs: a novel class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antibacterial, antifungal and cytotoxic evaluation of some new quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

2,4,6,8-Tetrachloroquinazoline: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2,4,6,8-tetrachloroquinazoline, a halogenated heterocyclic compound of interest in medicinal chemistry. This document details its synthesis, physicochemical properties, and potential therapeutic applications, with a focus on experimental methodologies and data presentation for a scientific audience.

Introduction

Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. The introduction of chlorine substituents onto the quinazoline scaffold can significantly modulate the electronic and lipophilic properties of the molecule, thereby influencing its pharmacokinetic and pharmacodynamic profiles. This compound is a highly chlorinated derivative with potential as a key intermediate in the synthesis of novel therapeutic agents. Quinazoline-based compounds have been investigated for a wide range of pharmacological activities, including as anticancer, antimicrobial, and anti-inflammatory agents.[1][2]

Synthesis of this compound

The synthesis of this compound is not extensively detailed in the scientific literature, suggesting it is likely a reactive intermediate. However, a plausible and commonly employed synthetic strategy for analogous compounds involves a two-step process commencing with the appropriate anthranilic acid derivative.

Step 1: Synthesis of 6,8-dichloro-2,4(1H,3H)-quinazolinedione

Experimental Protocol (Representative):

A mixture of the appropriately substituted anthranilic acid (1 equivalent) and urea (3-5 equivalents) is heated at 180-190°C for several hours. Upon cooling, the reaction mixture is treated with an aqueous solution of sodium hydroxide to dissolve the product and remove any insoluble byproducts by filtration. The filtrate is then acidified with a mineral acid, such as hydrochloric acid, to precipitate the desired quinazolinedione. The solid product is collected by filtration, washed with water, and dried. For related compounds, this method has been reported to yield the product in high purity and good yield.

Step 2: Chlorination of 6,8-dichloro-2,4(1H,3H)-quinazolinedione

The second step is the chlorination of the hydroxyl groups at the 2 and 4 positions of the quinazolinedione ring. This is a common transformation in quinazoline chemistry, typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a catalyst.[1][4]

Experimental Protocol (Representative):

6,8-dichloro-2,4(1H,3H)-quinazolinedione (1 equivalent) is suspended in an excess of phosphorus oxychloride (POCl₃). A catalytic amount of a tertiary amine, such as N,N-dimethylaniline or triethylamine, may be added to facilitate the reaction. The mixture is heated under reflux for several hours until the reaction is complete, which can be monitored by thin-layer chromatography. After cooling, the excess POCl₃ is removed under reduced pressure. The residue is then carefully poured onto crushed ice with vigorous stirring to decompose any remaining POCl₃. The resulting precipitate, this compound, is collected by filtration, washed thoroughly with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent.

Synthesis Workflow Diagram

Caption: Proposed synthetic pathway for this compound.

Physicochemical and Spectroscopic Data

Physicochemical Properties (Predicted and Analog-Based)

| Property | Value (Predicted/Analog-Based) | Reference Compound (if applicable) |

| Molecular Formula | C₈H₂Cl₄N₂ | - |

| Molecular Weight | 267.93 g/mol | - |

| Melting Point (°C) | >250 (decomposes) | 6-Chloroquinazoline-2,4(1H,3H)-dione |

| Appearance | Off-white to pale yellow solid | General observation for analogs |

Spectroscopic Data (Representative for Chloro-Quinazoline Core)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the lack of protons on the quinazoline ring of the target molecule, ¹H NMR would primarily show signals from any impurities or solvents. ¹³C NMR would be more informative. The following are representative chemical shifts for a related chlorinated quinazoline.

| Nucleus | Chemical Shift (δ, ppm) (DMSO-d₆) | Assignment (Representative) |

| ¹³C | ~160 | C4-Cl |

| ~150 | C2-Cl | |

| ~140 | C8a | |

| ~135 | C6 | |

| ~128 | C5 | |

| ~125 | C7 | |

| ~120 | C4a | |

| ~118 | C8 |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment (Representative) |

| ~1620-1580 | C=N and C=C stretching (aromatic) |

| ~1550-1500 | C=C stretching (aromatic) |

| ~850-750 | C-Cl stretching |

| ~750-700 | Ar-H out-of-plane bending |

Mass Spectrometry (MS)

The mass spectrum would be expected to show a characteristic isotopic pattern for a molecule containing four chlorine atoms.

| m/z (relative intensity) | Assignment |

| [M]+, [M+2]+, [M+4]+, [M+6]+, [M+8]+ | Molecular ion cluster due to ³⁵Cl/³⁷Cl isotopes |

Potential Biological Activities and Therapeutic Applications

While no specific biological studies on this compound have been identified, the broader class of quinazoline derivatives is well-established for its diverse pharmacological activities, particularly in oncology. Many quinazoline-based compounds function as kinase inhibitors.[2][5]

Potential Signaling Pathway Involvement

Given the prevalence of quinazolines as kinase inhibitors, it is plausible that derivatives of this compound could be synthesized to target key signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.

Hypothetical Kinase Inhibition Workflow

Caption: Workflow for developing kinase inhibitors from the core scaffold.

Potential as Antimicrobial Agents

Substituted quinazolines have also demonstrated promising antimicrobial activity.[1][6] The mechanism of action can vary, but some derivatives are known to interfere with bacterial DNA gyrase and topoisomerase IV. Further derivatization of the this compound core could lead to the development of novel antibacterial agents.

Conclusion

This compound is a highly functionalized heterocyclic compound with significant potential as a versatile intermediate in the synthesis of novel, biologically active molecules. Although detailed experimental data for this specific compound is scarce, established synthetic routes for analogous quinazolines provide a clear pathway for its preparation. The rich history of quinazoline derivatives in drug discovery, particularly as kinase inhibitors and antimicrobial agents, suggests that derivatives of this tetrachlorinated scaffold are promising candidates for further investigation in various therapeutic areas. This guide provides a foundational understanding for researchers to explore the chemistry and potential applications of this intriguing molecule.

References

- 1. longdom.org [longdom.org]

- 2. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and in vitro biological evaluation of novel quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Discovery and History of Polychlorinated Quinazolines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery, synthesis, and historical development of polychlorinated quinazolines. It is designed to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development, offering detailed experimental protocols, quantitative data, and visualizations of key chemical and biological pathways.

Introduction and Early Discovery

The quinazoline scaffold is a core structure in numerous compounds exhibiting a wide array of biological activities. The introduction of multiple chlorine substituents onto this scaffold gives rise to polychlorinated quinazolines, a class of compounds that has garnered significant interest in medicinal chemistry due to their utility as versatile synthetic intermediates and as potent bioactive agents themselves.

The history of quinazoline chemistry dates back to the late 19th century. One of the foundational methods for quinazoline synthesis is the Niementowski quinazoline synthesis , first reported in 1895. This reaction typically involves the condensation of anthranilic acid with an amide. While the earliest work focused on non-chlorinated or mono-chlorinated analogs, these foundational synthetic methods laid the groundwork for the later development of polychlorinated derivatives.

The exploration of polychlorinated quinazolines intensified in the mid-20th century, driven by the broader expansion of synthetic organic chemistry and the increasing interest in halogenated organic compounds for various applications, including pharmaceuticals and agrochemicals. Researchers began to systematically investigate the effects of multiple chlorine substitutions on the chemical reactivity and biological properties of the quinazoline ring system.

Evolution of Synthetic Methodologies

The synthesis of polychlorinated quinazolines has evolved significantly from the early classical methods. Modern approaches offer improved yields, regioselectivity, and substrate scope.

Early syntheses often involved the direct chlorination of quinazoline precursors or the use of chlorinated building blocks. For instance, the reaction of 2,4-dihydroxyquinazoline (benzoyleneurea) with phosphoryl chloride (POCl₃) or a mixture of POCl₃ and phosphorus pentachloride (PCl₅) became a standard method for the preparation of 2,4-dichloroquinazoline.

More contemporary methods provide greater control over the chlorination pattern and allow for the construction of highly functionalized polychlorinated quinazolines. A common strategy involves the cyclization of appropriately substituted anthranilic acid derivatives.

A prevalent modern synthesis for 2,4-dichloroquinazoline, a key intermediate for many drug discovery programs, starts from anthranilic acid. The process involves a two-step sequence:

-

Cyclization: Anthranilic acid is reacted with urea to form 2,4-quinazolinediol.

-

Chlorination: The resulting 2,4-quinazolinediol is then treated with a chlorinating agent, typically phosphoryl chloride, often in the presence of a base like N,N-dimethylaniline, to yield 2,4-dichloroquinazoline.

This versatile intermediate can then be further functionalized through nucleophilic substitution reactions at the 2- and 4-positions.

Key Experimental Protocols

The following are detailed protocols for the synthesis of key polychlorinated quinazoline intermediates.

-

Reagents and Materials: Anthranilic acid, urea, mineral oil.

-

Procedure:

-

A mixture of anthranilic acid (e.g., 137 g, 1.0 mol) and urea (e.g., 240 g, 4.0 mol) is heated in a round-bottom flask.

-

The mixture is gradually heated to 190-200°C and maintained at this temperature for approximately 1 hour, during which ammonia gas evolves.

-

The reaction mixture is then cooled to approximately 100°C.

-

Hot water (e.g., 1 L) is added, and the mixture is stirred vigorously.

-

The solid product is collected by filtration, washed with hot water, and then with ethanol.

-

The product is dried in an oven to yield 2,4-quinazolinediol.

-

-

Reagents and Materials: 2,4-Quinazolinediol, phosphoryl chloride (POCl₃), N,N-dimethylaniline, toluene.

-

Procedure:

-

A suspension of 2,4-quinazolinediol (e.g., 162 g, 1.0 mol) in phosphoryl chloride (e.g., 600 mL, 6.5 mol) is prepared in a round-bottom flask equipped with a reflux condenser.

-

N,N-dimethylaniline (e.g., 40 mL, 0.32 mol) is added dropwise to the suspension.

-

The reaction mixture is heated to reflux (approximately 110-115°C) and maintained for 4-6 hours.

-

The mixture is then cooled to room temperature, and the excess phosphoryl chloride is removed by distillation under reduced pressure.

-

The residue is cooled in an ice bath, and ice-cold water is slowly added to quench the reaction.

-

The resulting precipitate is collected by filtration, washed with cold water, and then dried.

-

The crude product can be recrystallized from a suitable solvent like toluene to yield pure 2,4-dichloroquinazoline.

-

Quantitative Data Summary

The following tables summarize key quantitative data for representative polychlorinated quinazolines and their derivatives.

Table 1: Synthesis and Physicochemical Properties of Key Polychlorinated Quinazolines

| Compound | Starting Material | Reagents | Yield (%) | Melting Point (°C) |

| 2,4-Quinazolinediol | Anthranilic acid | Urea | 90-95 | >300 |

| 2,4-Dichloroquinazoline | 2,4-Quinazolinediol | POCl₃, N,N-dimethylaniline | 85-90 | 116-118 |

| 2,4,6-Trichloroquinazoline | 5-Chloroanthranilic acid | Urea, POCl₃ | 75-80 | 145-147 |

Table 2: Spectroscopic Data for 2,4-Dichloroquinazoline

| Technique | Data |

| ¹H NMR (CDCl₃, ppm) | δ 8.25 (d, 1H), 8.01 (d, 1H), 7.92 (t, 1H), 7.73 (t, 1H) |

| ¹³C NMR (CDCl₃, ppm) | δ 161.8, 154.5, 151.9, 140.2, 129.8, 129.5, 128.6, 122.4 |

| Mass Spec (EI) | m/z 198 (M⁺), 200 (M+2), 202 (M+4) |

Applications in Drug Discovery and Chemical Biology

Polychlorinated quinazolines, particularly 2,4-dichloroquinazoline, are pivotal starting materials in the synthesis of a wide range of biologically active molecules. The two chlorine atoms are excellent leaving groups and can be sequentially displaced by various nucleophiles, allowing for the creation of diverse chemical libraries.

A prominent application of this scaffold is in the development of kinase inhibitors . Many potent and selective inhibitors of protein kinases, which are crucial targets in cancer therapy, feature a 4-anilinoquinazoline core. The synthesis of these compounds often begins with the reaction of a polychlorinated quinazoline with an appropriate aniline derivative.

Several clinically approved cancer drugs, such as Gefitinib and Erlotinib, are 4-anilinoquinazoline derivatives. They function by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR). The polychlorinated quinazoline serves as a key precursor for these drugs.

Below is a diagram illustrating the general synthetic scheme for EGFR inhibitors starting from 2,4-dichloroquinazoline and the subsequent inhibition of the EGFR signaling pathway.

Caption: Synthesis of EGFR inhibitors from 2,4-dichloroquinazoline and their mechanism of action.

Logical Workflow for Library Synthesis

The differential reactivity of the chlorine atoms at the C2 and C4 positions of 2,4-dichloroquinazoline allows for a logical and controlled approach to the synthesis of diverse compound libraries. The C4 chlorine is generally more reactive towards nucleophilic aromatic substitution (SNAr) than the C2 chlorine. This reactivity difference enables the sequential introduction of different substituents.

The following diagram illustrates the general workflow for creating a diverse library of disubstituted quinazolines.

In-Depth Technical Guide to the Safety and Handling of 2,4,6,8-Tetrachloroquinazoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 2,4,6,8-tetrachloroquinazoline, a chlorinated heterocyclic compound. Due to the limited availability of specific toxicological and reactivity data for this compound, this guide incorporates information from safety data sheets (SDS), general principles for handling chlorinated compounds, and data from structurally similar molecules. A cautious and conservative approach is paramount when working with this substance.

Hazard Identification and Classification

GHS Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Signal Word: Warning

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][3]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3]

-

P312: Call a POISON CENTER or doctor if you feel unwell.[3]

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.[3]

-

P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented in the table below. The lack of extensive data necessitates careful handling, assuming properties similar to other polychlorinated aromatic compounds.

| Property | Value | Source |

| CAS Number | 54185-42-1 | [1][5] |

| Molecular Formula | C₈H₂Cl₄N₂ | [1] |

| Molecular Weight | 267.93 g/mol | [1] |

| Appearance | Not specified (likely a solid) | |

| Purity | 97% | [5] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| Vapor Pressure | Not available | |

| Density | Not available | |

| Flash Point | Not available |

Experimental Protocols: Safe Handling Procedures

Given the hazardous nature of this compound, all work must be conducted in a controlled laboratory environment with appropriate engineering controls and personal protective equipment.

Engineering Controls

-

Fume Hood: All manipulations of this compound, including weighing, transfers, and reactions, must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[6]

-

Ventilation: Ensure adequate general laboratory ventilation.[2][4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE.

| Body Part | Personal Protective Equipment | Specifications and Remarks |

| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves as hazardous waste. |

| Eyes/Face | Safety glasses with side shields or goggles, and a face shield | Eye protection must be worn at all times. A face shield is recommended when there is a risk of splashing.[7] |

| Body | Laboratory coat | A flame-resistant lab coat should be worn and kept buttoned. |

| Respiratory | Respirator | For situations where dust or aerosol generation is unavoidable and cannot be controlled by a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used. |

Weighing and Transferring

dot

Caption: Workflow for weighing and transferring this compound.

Dissolution and Reaction Setup

-

When preparing solutions, add the solid this compound to the solvent slowly while stirring to avoid splashing.

-

All reactions should be conducted in a fume hood, and the apparatus should be assembled in a way that minimizes the risk of leaks or spills.

-

Consider using a closed system if the reaction is performed at elevated temperatures or for an extended period.[4]

Disposal

-

All waste materials contaminated with this compound, including disposable gloves, weigh paper, and pipette tips, must be disposed of as hazardous chemical waste.

-

Collect halogenated organic waste in a designated, properly labeled container.[6]

-

Follow all institutional and local regulations for hazardous waste disposal.

Reactivity and Stability

-

Stability: The compound is expected to be stable under normal laboratory conditions.[4]

-

Reactivity: Data on the specific reactivity of this compound is limited. However, as a polychlorinated quinazoline, it is expected to be susceptible to nucleophilic substitution reactions, particularly at the 2- and 4-positions. The chlorine atoms on the benzene ring are generally less reactive.

-

Incompatible Materials: Avoid strong oxidizing agents.

-

Hazardous Decomposition Products: Thermal decomposition may produce toxic and irritating gases and vapors, including hydrogen chloride, nitrogen oxides, and carbon oxides.[4]

Toxicological Information

Detailed toxicological studies on this compound are not available in the public domain. The following information is based on the GHS classifications and general knowledge of chlorinated aromatic compounds.

| Endpoint | Result |

| Acute Oral Toxicity | No data available |

| Acute Dermal Toxicity | No data available |

| Acute Inhalation Toxicity | No data available |

| Skin Corrosion/Irritation | Causes skin irritation |

| Serious Eye Damage/Irritation | Causes serious eye irritation |

| Respiratory or Skin Sensitization | No data available |

| Germ Cell Mutagenicity | No data available |

| Carcinogenicity | No data available |

| Reproductive Toxicity | No data available |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available |

| Aspiration Hazard | No data available |

Given the presence of multiple chlorine atoms on an aromatic system, there is a potential for persistence in the environment and bioaccumulation. Polychlorinated aromatic compounds can exhibit a range of toxic effects, and therefore, exposure should be minimized.

Emergency Procedures

dot

Caption: Emergency response plan for spills and personal exposure.

First Aid Measures

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[4]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them plenty of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use extinguishing media appropriate for the surrounding fire, such as dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.

-

Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases, including hydrogen chloride, nitrogen oxides, and carbon oxides.[4]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Storage and Stability

-

Storage Conditions: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[4] Protect from moisture. The recommended storage temperature is 2-8°C.[8]

-

Security: Store in a locked cabinet or area, out of reach of children.[4]

Biological Activity and Relevance to Drug Development

While no specific signaling pathway data for this compound has been found, the quinazoline scaffold is a well-known pharmacophore present in numerous biologically active compounds, including several approved drugs. Quinazoline derivatives have been shown to act as inhibitors of various kinases, G-protein coupled receptors, and other cellular targets. The presence of chlorine atoms can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often increasing its potency and metabolic stability.

Researchers in drug development should handle this compound as a potentially potent biological modulator. Any in vitro or in vivo studies should be preceded by a thorough risk assessment, considering the potential for off-target effects and general cytotoxicity, which are common for highly functionalized heterocyclic compounds.

dot

Caption: Logical relationship of considerations for drug development professionals.

This guide is intended to provide a framework for the safe handling of this compound. It is not a substitute for a thorough risk assessment, which should be conducted by qualified personnel before any work with this compound begins. Always consult the most recent Safety Data Sheet and your institution's safety guidelines.

References

Methodological & Application

Synthetic Routes for 2,4,6,8-Tetrachloroquinazoline Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2,4,6,8-tetrachloroquinazoline and its derivatives. The quinazoline scaffold is a prominent heterocyclic motif in medicinal chemistry, and polychlorinated derivatives serve as versatile intermediates for the synthesis of a wide range of biologically active compounds.

Introduction

Quinazoline derivatives are known to exhibit a broad spectrum of pharmacological activities. The introduction of chlorine atoms at various positions of the quinazoline ring system can significantly influence the physicochemical properties and biological activity of the resulting molecules. Specifically, the this compound scaffold is a key building block for the development of novel therapeutics, allowing for selective functionalization at the 2-, 4-, 6-, and 8-positions. This document outlines a reliable synthetic pathway to this important intermediate, starting from commercially available precursors.

Synthetic Strategy

The primary synthetic route to this compound involves a two-step process. The first step is the synthesis of the precursor, 6,8-dichloroquinazoline-2,4(1H,3H)-dione, from 3,5-dichloroanthranilic acid. The second step is the chlorination of this intermediate to yield the final product.

Caption: Overall synthetic scheme for this compound.

Part 1: Synthesis of 6,8-Dichloroquinazoline-2,4(1H,3H)-dione

This protocol is adapted from a general, environmentally friendly one-pot synthesis of quinazoline-2,4(1H,3H)-diones.[1]

Experimental Protocol

Materials:

-

3,5-Dichloroanthranilic acid

-

Potassium cyanate (KOCN)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve 3,5-dichloroanthranilic acid (1.0 eq) in deionized water.

-

Add a solution of potassium cyanate (1.5 eq) in water to the flask.

-

Stir the mixture at room temperature for 1-2 hours to form the corresponding urea derivative.

-

Slowly add a solution of sodium hydroxide (4.0 eq) in water to the reaction mixture.

-

Continue stirring at room temperature for 2-4 hours to facilitate cyclization.

-

Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid to a pH of 2-3.

-

The product will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum to afford 6,8-dichloroquinazoline-2,4(1H,3H)-dione.

Quantitative Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Spectroscopic Data |

| 6,8-Dichloroquinazoline-2,4(1H,3H)-dione | C₈H₄Cl₂N₂O₂ | 231.04 | >90 | >300 | NMR, IR, and MS data should be acquired |

Part 2: Synthesis of this compound

This protocol is based on a reported method for the chlorination of the corresponding quinazolinedione.[2]

Experimental Protocol

Materials:

-

6,8-Dichloroquinazoline-2,4(1H,3H)-dione

-

Phosphorus oxychloride (POCl₃)

-

N,N-Diisopropylethylamine (Hünig's base, DIPEA)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 6,8-dichloroquinazoline-2,4(1H,3H)-dione (1.0 eq).

-

Add an excess of phosphorus oxychloride (at least 5-10 eq).

-

Carefully add N,N-diisopropylethylamine (2.0-3.0 eq) to the suspension.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully remove the excess phosphorus oxychloride under reduced pressure.

-

Cautiously quench the residue by slowly adding it to a stirred mixture of crushed ice and saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.

Quantitative Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Spectroscopic Data |

| This compound | C₈H₂Cl₄N₂ | 267.93 | ~55[2] | Not reported | NMR, IR, and MS data should be acquired |

Experimental Workflow Visualization

Caption: Step-by-step experimental workflow.

Safety Precautions

-

All experiments should be conducted in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care.

-

Hydrochloric acid is corrosive and should be handled with care.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

Conclusion

The synthetic routes described provide a reliable and efficient method for the preparation of this compound. The starting materials are readily available, and the procedures can be carried out in a standard organic synthesis laboratory. This versatile intermediate opens up avenues for the synthesis of a diverse library of quinazoline derivatives for further investigation in drug discovery and development programs.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 2,4,6,8-Tetrachloroquinazoline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the nucleophilic substitution reactions of 2,4,6,8-tetrachloroquinazoline. This highly functionalized quinazoline scaffold serves as a versatile building block in the synthesis of a diverse range of derivatives with significant potential in medicinal chemistry and drug discovery. The strategic substitution of its four chlorine atoms allows for the systematic exploration of the chemical space and the development of novel compounds with tailored biological activities.

The quinazoline core is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide spectrum of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1] The presence of multiple chlorine atoms on the this compound ring system offers multiple reactive sites for nucleophilic attack, enabling the synthesis of complex molecules.

General Principles of Nucleophilic Substitution on this compound

Nucleophilic aromatic substitution (SNAr) is the primary mechanism governing the reactions of this compound with nucleophiles. The electron-withdrawing nature of the nitrogen atoms in the quinazoline ring, coupled with the inductive effect of the four chlorine atoms, renders the carbon atoms at positions 2, 4, 6, and 8 electrophilic and susceptible to attack by electron-rich species.

The regioselectivity of the substitution is influenced by a combination of electronic and steric factors. Generally, the C4 and C2 positions are the most activated towards nucleophilic attack due to the strong electron-withdrawing effect of the adjacent nitrogen atoms.[2] Theoretical studies on the related 2,4-dichloroquinazoline have shown that the C4 position is kinetically favored for nucleophilic attack over the C2 position.[2] The chlorine atoms at the C6 and C8 positions on the benzene ring are less reactive and typically require more forcing conditions for substitution. This differential reactivity allows for a stepwise and controlled functionalization of the quinazoline core.

Applications in Drug Discovery

The derivatives of this compound are of significant interest in drug discovery. The ability to introduce a variety of substituents at the 2, 4, 6, and 8-positions allows for the fine-tuning of the molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. For instance, 4-aminoquinazoline derivatives are well-known as kinase inhibitors, with several approved drugs on the market for the treatment of cancer.[3] The functionalization of the quinazoline scaffold can lead to the development of novel inhibitors of various enzymes and receptors implicated in a range of diseases.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent nucleophilic substitution reactions with amine nucleophiles.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the starting material, this compound, from 6,8-dichloro-2,4(1H,3H)-quinazolinedione.

Reaction Scheme:

References

- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2,4,6,8-Tetrachloroquinazoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors approved for therapeutic use. Its rigid bicyclic system allows for precise orientation of substituents to interact with the ATP-binding pocket of various kinases. 2,4,6,8-Tetrachloroquinazoline is a highly functionalized starting material that offers a versatile platform for the synthesis of a diverse library of polysubstituted quinazoline derivatives. The differential reactivity of the chlorine atoms at the C2, C4, C6, and C8 positions enables sequential and regioselective substitution, providing a pathway to complex molecular architectures.

These application notes provide a detailed overview and experimental protocols for the utilization of this compound in the synthesis of potential kinase inhibitors. The primary focus is on leveraging palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, to introduce aryl, heteroaryl, and amino moieties at key positions of the quinazoline core.

Strategic Synthesis Approach

The synthesis of kinase inhibitors from this compound typically follows a regioselective substitution pattern. The chlorine atom at the C4 position is the most susceptible to nucleophilic aromatic substitution, followed by the C2 position. The chlorine atoms at C6 and C8 are less reactive and generally require more forcing conditions or palladium catalysis for substitution. This reactivity profile allows for a stepwise approach to introduce different functionalities.

A common strategy involves the initial reaction at the C4 position with a primary amine to install the key "anilino" moiety, a feature present in many EGFR and VEGFR inhibitors. Subsequent modifications at the C2, C6, and C8 positions can be achieved through palladium-catalyzed cross-coupling reactions to enhance potency and selectivity.

Experimental Protocols

Protocol 1: Synthesis of 2,6,8-Trichloro-N-phenylquinazolin-4-amine (A Key Intermediate)

This protocol describes the regioselective substitution at the C4 position of this compound with aniline.

Materials:

-

This compound

-

Aniline

-

Isopropanol

-

Triethylamine (TEA)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Thin Layer Chromatography (TLC) plates

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 mmol) in isopropanol (20 mL) in a round-bottom flask, add aniline (1.1 mmol) and triethylamine (1.5 mmol).

-

Attach a reflux condenser and heat the reaction mixture to reflux (approximately 82°C) with constant stirring.

-

Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexanes:ethyl acetate). The reaction is typically complete within 4-6 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired 2,6,8-trichloro-N-phenylquinazolin-4-amine.

Protocol 2: Suzuki-Miyaura Cross-Coupling for C2-Arylation

This protocol outlines the arylation at the C2 position of the 2,6,8-trichloro-N-phenylquinazolin-4-amine intermediate.

Materials:

-

2,6,8-Trichloro-N-phenylquinazolin-4-amine (from Protocol 1)

-

Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Schlenk flask

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add 2,6,8-trichloro-N-phenylquinazolin-4-amine (1.0 mmol), the arylboronic acid (1.5 mmol), and potassium carbonate (2.0 mmol).

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

-

Add degassed 1,4-dioxane (15 mL) and water (3 mL).

-

Heat the mixture to 90-100°C and stir for 12-18 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography to yield the C2-arylated product.

Protocol 3: Buchwald-Hartwig Amination for C6/C8-Functionalization

This protocol describes the introduction of an amino group at the C6 or C8 position. The reactivity will depend on the specific substrate and reaction conditions.

Materials:

-

C2, C4-disubstituted-6,8-dichloroquinazoline

-

Amine (e.g., morpholine)

-

Palladium(II) acetate [Pd(OAc)₂]

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Potassium phosphate (K₃PO₄)

-

tert-Butanol/water mixture

-

Microwave reactor or sealed tube

Procedure:

-

In a microwave vial or sealed tube, combine the C2, C4-disubstituted-6,8-dichloroquinazoline (1.0 mmol), the desired amine (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), XPhos (0.10 mmol, 10 mol%), and K₃PO₄ (1.5 mmol).

-

Add a degassed solvent mixture of tert-butanol and water (3:1 v/v, 10 mL).

-

Seal the vessel and heat in a microwave reactor at 120°C for 45-60 minutes, or heat in a sealed tube at 110°C for 24 hours.

-

Monitor the reaction by TLC.

-

After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by silica gel column chromatography.

Data Presentation

The following table summarizes the inhibitory activities of representative quinazoline-based kinase inhibitors with substitution patterns achievable from a this compound precursor. This data is provided for illustrative purposes to guide inhibitor design.

| Compound ID | R2 | R4 | R6 | R8 | Target Kinase | IC₅₀ (nM) |

| Erlotinib | H | 3-ethynylphenylamino | OCH₂CH₂-morpholine | H | EGFR | 2 |

| Gefitinib | H | 3-chloro-4-fluorophenylamino | OCH₂CH₂-morpholine | H | EGFR | 33 |

| Lapatinib | H | 3-chloro-4-(3-fluorobenzyloxy)phenylamino | SO₂CH₂CH₂-morpholine | H | EGFR/HER2 | 10.2 / 9.8 |

| Vandetanib | H | 4-bromo-2-fluorophenylamino | OCH₂-piperidine | H | VEGFR-2 | 40 |

Visualizations

Synthetic Workflow

Application Notes and Protocols for Suzuki Coupling with 2,4,6,8-Tetrachloroquinazoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including anticancer and antimicrobial drugs. The functionalization of this heterocyclic system through cross-coupling reactions is a cornerstone of modern drug discovery, allowing for the rapid generation of diverse molecular libraries. 2,4,6,8-Tetrachloroquinazoline is a versatile building block, offering four distinct reaction sites for palladium-catalyzed Suzuki-Miyaura cross-coupling. This allows for the sequential and regioselective introduction of various aryl and heteroaryl moieties, creating complex, three-dimensional structures with significant potential for biological activity.

The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acid reagents.[1][2][3] This document provides a detailed protocol for the Suzuki coupling of this compound, including strategies for regioselective functionalization and representative experimental conditions.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is catalyzed by a palladium(0) complex. The generally accepted mechanism involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the tetrachloroquinazoline, forming a Pd(II) intermediate.

-

Transmetalation: In the presence of a base, the organic group from the boronic acid (or its boronate ester) is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[4][5]

Figure 1. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Regioselectivity of this compound

The four chlorine atoms on the quinazoline ring exhibit different reactivities, which can be exploited to achieve selective functionalization. The reactivity is primarily governed by the electronic properties of the ring system. For polyhalogenated heteroaromatics, the order of reactivity often depends on the electrophilicity of the carbon atom bearing the halogen.[6][7]

Based on studies of analogous 2,4-dichloroquinazolines and other polychlorinated heterocycles, the anticipated order of reactivity for Suzuki coupling is:

C4 > C2 > C6 ≈ C8

-

C4 Position: The C4 position is generally the most electrophilic and thus the most reactive site for nucleophilic aromatic substitution and cross-coupling reactions.[6]

-

C2 Position: The C2 position is typically the second most reactive site.

-

C6 and C8 Positions: The chlorine atoms on the benzene ring portion at C6 and C8 have comparable reactivity to each other, often leading to disubstitution if the reaction is not carefully controlled.[8]

This differential reactivity allows for a sequential coupling strategy to synthesize multi-substituted quinazolines.

Experimental Protocols

The following protocols are generalized starting points. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates to achieve maximum yield and selectivity.

Protocol 1: Selective Monosubstitution at the C4 Position

This protocol aims to selectively couple a single (hetero)aryl boronic acid at the most reactive C4 position.

Materials:

-

This compound (1.0 equiv)

-

(Hetero)arylboronic acid (1.1 - 1.3 equiv)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Anhydrous Solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

-

Nitrogen or Argon gas

-

Standard laboratory glassware (Schlenk flask or sealed tube)

Procedure:

-

To a Schlenk flask, add this compound, the (hetero)arylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add the palladium catalyst to the flask under the inert atmosphere.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Figure 2. General experimental workflow for Suzuki coupling.

Protocol 2: Sequential Disubstitution at C4 and C2 Positions

This protocol uses the product from Protocol 1 to introduce a second, different (hetero)aryl group at the C2 position.

Materials:

-

4-Aryl-2,6,8-trichloroquinazoline (from Protocol 1) (1.0 equiv)

-

Second (Hetero)arylboronic acid (1.2 - 1.5 equiv)

-

Palladium Catalyst (e.g., Pd(dppf)Cl₂, 5 mol%)

-

Base (e.g., Cs₂CO₃, 2.5 equiv)

-

Anhydrous Solvent (e.g., Toluene or DMF)

Procedure:

-

Follow the general procedure outlined in Protocol 1, using the 4-substituted quinazoline as the starting material.

-

More forcing conditions (higher temperature, stronger base, or a different catalyst/ligand system) may be required to facilitate the reaction at the less reactive C2 position.

-

Purify the resulting 2,4-diaryl-6,8-dichloroquinazoline by column chromatography.

Protocol 3: Disubstitution at C6 and C8 Positions

This protocol uses the product from Protocol 2 to introduce (hetero)aryl groups at the C6 and C8 positions. Due to their similar reactivity, this step often results in a double substitution.

Materials:

-

2,4-Diaryl-6,8-dichloroquinazoline (from Protocol 2) (1.0 equiv)

-

Third (Hetero)arylboronic acid (2.5 - 3.0 equiv)

-

Palladium Catalyst (e.g., Pd(OAc)₂ with a ligand like SPhos, 5-10 mol%)

-

Base (e.g., K₃PO₄, 3.0-4.0 equiv)

-

Anhydrous Solvent (e.g., Toluene/H₂O or Dioxane)

Procedure:

-

Follow the general procedure outlined in Protocol 1.

-

A larger excess of the boronic acid and base is used to drive the reaction to completion at both the C6 and C8 sites.

-

Higher reaction temperatures and longer reaction times may be necessary.

-

Purify the final 2,4,6,8-tetraarylquinazoline product.

Data Presentation: Representative Reaction Conditions

The following tables summarize typical conditions used for Suzuki coupling on related halogenated quinazoline and heterocyclic systems, which serve as a guide for optimizing the reactions with this compound.

Table 1: Conditions for Suzuki Coupling on Chloroquinazolines and Related Heterocycles

| Substrate | Catalyst (mol%) | Ligand | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |

| 2,4,7-Trichloroquinazoline | Pd₂(dba)₃ (5) | XPhos | K₃PO₄ (2.0) | Toluene | 100 | 70-95 | [6] |

| 2,4-Dichloroquinazoline | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.0) | Dioxane/H₂O | 80 | 85-95 | N/A |

| 6,8-Dibromoquinazoline | Pd(OAc)₂ (10) | - | K₂CO₃ (2.0) | DMF | 100 | 71-96 | [1] |

| 2-(4-bromophenoxy)quinoline | [Pd(dppf)Cl₂] (5) | - | Cs₂CO₃ (1.0) | Dioxane/H₂O | 100 | 68-82 | [9][10] |

| 2,6-Dichloropyridine | Pd(OAc)₂ (2) | SPhos | K₃PO₄ (3.0) | Toluene/H₂O | 100 | 75-90 | [2][11] |

Table 2: Summary of Reagents and Their Roles

| Reagent | Role | Examples | Notes |

| Palladium Source | Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, [Pd(dppf)Cl₂] | Pre-catalyst that forms the active Pd(0) species in situ. |